molecular formula C14H10N4O3 B11789060 1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)-1H-imidazole-4-carboxylic acid

1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B11789060
M. Wt: 282.25 g/mol
InChI Key: CVKJEZUAUGCDOO-UHFFFAOYSA-N
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Description

1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)-1H-imidazole-4-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazinone ring fused with an imidazole ring, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-phenyl-1,6-dihydropyridazin-3-one with imidazole-4-carboxylic acid under specific reaction conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridazinone or imidazole rings are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and biological activities.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)-1H-imidazole-4-carboxylic acid include:

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its imidazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H10N4O3

Molecular Weight

282.25 g/mol

IUPAC Name

1-(6-oxo-1-phenylpyridazin-3-yl)imidazole-4-carboxylic acid

InChI

InChI=1S/C14H10N4O3/c19-13-7-6-12(17-8-11(14(20)21)15-9-17)16-18(13)10-4-2-1-3-5-10/h1-9H,(H,20,21)

InChI Key

CVKJEZUAUGCDOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=CC(=N2)N3C=C(N=C3)C(=O)O

Origin of Product

United States

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